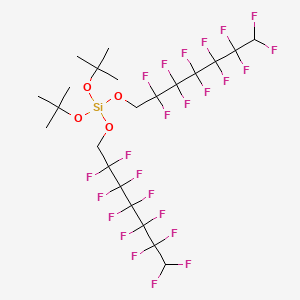![molecular formula C12H9N2PS2 B14745751 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine CAS No. 260-21-9](/img/structure/B14745751.png)
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine: is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system incorporating sulfur, nitrogen, and phosphorus atoms, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts to facilitate the formation of the fused ring system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are carefully controlled to maintain consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: Its ability to interact with biological targets through its heteroatoms makes it a candidate for developing new therapeutic agents .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine involves its interaction with specific molecular targets, such as enzymes or receptors, through its heteroatoms. These interactions can modulate the activity of the targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways .
Comparación Con Compuestos Similares
7H-benzo[e]naphtho[1,8-bc]silines: These compounds share a similar fused ring system but incorporate silicon atoms instead of phosphorus.
7H-benzo[h]indeno[1,2-b]quinolin-8-one: This compound features a similar polycyclic structure but with different heteroatoms and functional groups.
Uniqueness: The uniqueness of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine lies in its incorporation of sulfur, nitrogen, and phosphorus atoms within its fused ring system.
Propiedades
Número CAS |
260-21-9 |
|---|---|
Fórmula molecular |
C12H9N2PS2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine |
InChI |
InChI=1S/C12H9N2PS2/c1-3-7-11-9(5-1)13-15-14-10-6-2-4-8-12(10)17-16-11/h1-8H,(H,13,14) |
Clave InChI |
LJYQVTODLOZSAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NP=NC3=CC=CC=C3SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


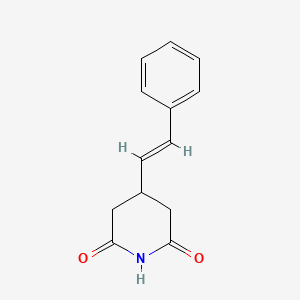

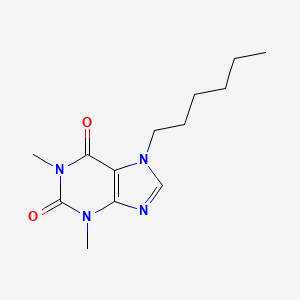
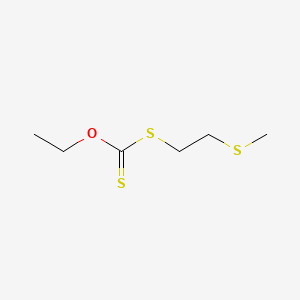
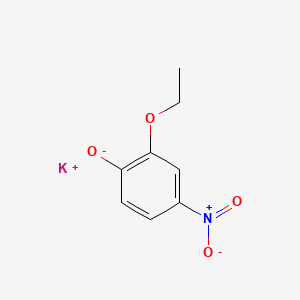

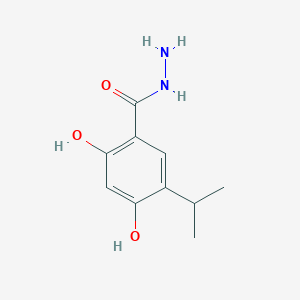
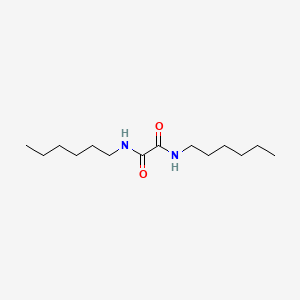
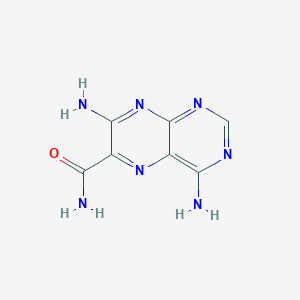
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)
![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
